4-Chloro-3-methylpyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylpyrazolo[1,5-a]pyrazine is a heterocyclic aromatic organic compound characterized by its molecular formula C7H6ClN3. This compound belongs to the pyrazolo[1,5-a]pyrazine class, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
Structurally related compounds have been used as substrates for the preparation of compounds exhibiting the properties of inhibitors of phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, as well as modulators of sirtuins .
Mode of Action
It is synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure and converted via nitrile intermediates to the corresponding amidoximes and amidines .
Biochemical Pathways
Related compounds have been involved in the modulation of pathways related to phosphoinositide-3 kinase, p-38 kinase, and matrix metalloproteases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a ...](https://link.springer.com/article/10.1007/s10593-020-02849-4). One common method is the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure[{{{CITATION{{{2{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5-a .... This reaction can be followed by the conversion of intermediates to the desired compound through nitrile intermediates[{{{CITATION{{{_2{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5-a ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_2{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5-a .... The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield chlorinated derivatives, while reduction reactions can produce amines or other reduced forms of the compound.
Scientific Research Applications
4-Chloro-3-methylpyrazolo[1,5-a]pyrazine has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry[_{{{CITATION{{{_2{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5-a ....
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine
4-Chloropyrazolo[1,5-a]pyrazine
3-Methylpyrazolo[1,5-a]pyrazine
Properties
IUPAC Name |
4-chloro-3-methylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-10-11-3-2-9-7(8)6(5)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNHTGDSHWRNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=CN2N=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.